Azithromycin dihydrochloride

Description

Properties

CAS No. |

90581-31-0 |

|---|---|

Molecular Formula |

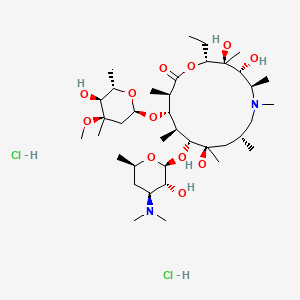

C38H74Cl2N2O12 |

Molecular Weight |

821.9 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrochloride |

InChI |

InChI=1S/C38H72N2O12.2ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 |

InChI Key |

WUTMHODASJRZBL-KUJJYQHYSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azithromycin dihydrochloride is synthesized from erythromycin through a series of chemical reactions. The process involves the modification of the erythromycin molecule to introduce a methyl-substituted nitrogen atom into the lactone ring, forming the azalide structure . The key steps in the synthesis include:

Oxidation: Erythromycin is oxidized to form an oxime derivative.

Reduction: The oxime derivative is reduced to form an amine.

Cyclization: The amine undergoes cyclization to form the azalide ring structure.

Hydrochloride Formation: The final product, azithromycin, is reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Solvent Selection: Suitable solvents such as methylene dichloride and ethanol are used to dissolve the reactants.

Temperature Control: Reactions are carried out at controlled temperatures to ensure optimal reaction rates.

Purification: The final product is purified through crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Azithromycin dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxime derivatives.

Reduction: Reduction reactions can convert oxime derivatives back to amines.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting Agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of azithromycin, such as oxime derivatives and amine derivatives .

Scientific Research Applications

FDA-Approved Indications

Azithromycin is approved for treating several conditions, including:

- Community-Acquired Pneumonia (CAP) : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.

- Acute Bacterial Sinusitis : Used when caused by H. influenzae, M. catarrhalis, or S. pneumoniae.

- Acute Otitis Media : Comparable efficacy to amoxicillin/clavulanate in children.

- Sexually Transmitted Infections : Treats genital ulcer disease caused by Haemophilus ducreyi.

- Chronic Obstructive Pulmonary Disease (COPD) : Prevents acute bacterial exacerbations .

COVID-19 Treatment

Azithromycin has been investigated for its potential role in treating COVID-19. Initial studies suggested it might inhibit viral replication; however, subsequent research indicated no significant clinical benefit in hospitalized patients. A notable observational study involving 418 patients showed that azithromycin did not improve outcomes compared to controls, leading to a reevaluation of its use in this context .

Chronic Fatigue Syndrome

Some studies have explored azithromycin's effects on chronic fatigue syndrome (CFS), suggesting symptom improvement potentially due to the eradication of chronic bacterial infections or immunomodulatory effects. However, these studies have been criticized for their low quality .

Cystic Fibrosis

Azithromycin therapy has shown promise in cystic fibrosis patients, improving respiratory function and reducing exacerbation frequency. Long-term efficacy remains under investigation, but its safety profile and cost-effectiveness make it a viable option .

Case Study 1: Azithromycin in COPD Management

A 60-year-old male with a history of COPD experienced frequent exacerbations. After initiating azithromycin therapy, the patient reported a significant reduction in exacerbation frequency over six months. Pulmonary function tests indicated improved lung capacity and reduced inflammation markers.

Case Study 2: Azithromycin and COVID-19

In a cohort study involving 200 hospitalized COVID-19 patients treated with azithromycin alongside standard care, the results indicated no significant difference in mortality rates or time to recovery compared to a control group receiving standard care alone .

Table 1: FDA-Approved Uses of Azithromycin

| Condition | Pathogens Involved | Notes |

|---|---|---|

| Community-Acquired Pneumonia | S. pneumoniae, H. influenzae | Effective first-line treatment |

| Acute Bacterial Sinusitis | H. influenzae, M. catarrhalis, S. pneumoniae | Faster symptom resolution than alternatives |

| Acute Otitis Media | H. influenzae, M. catarrhalis, S. pneumoniae | Comparable to amoxicillin for pediatric use |

| Genital Ulcer Disease | H. ducreyi | Effective alternative therapy |

| Chronic Obstructive Pulmonary Disease | Various pathogens | Used for prevention of acute exacerbations |

Table 2: Summary of Clinical Studies on Azithromycin

| Study Type | Population Size | Key Findings |

|---|---|---|

| COVID-19 Treatment Study | 418 | No significant benefit observed |

| Cystic Fibrosis Improvement Study | 150 | Modest improvement in respiratory function |

| Chronic Fatigue Syndrome Study | 100 | Symptom improvement reported but low-quality evidence |

Mechanism of Action

Azithromycin dihydrochloride exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Other Macrolides

Azithromycin dihydrochloride differs from other macrolides in its chemical modifications and pharmacokinetics:

- Erythromycin : Unlike azithromycin, erythromycin lacks the 15-membered ring structure, making it less acid-stable and more prone to gastrointestinal side effects. Azithromycin’s extended half-life (68 hours vs. 1.5 hours for erythromycin) allows for shorter treatment regimens .

- Spiramycin : This 16-membered macrolide has weaker activity against Haemophilus influenzae but is preferred for toxoplasmosis. This compound shows broader coverage, including Chlamydia and Mycoplasma species .

Comparison with Dihydrochloride Salts of Other Antibiotics

Dihydrochloride salts improve solubility and bioavailability. Key examples:

- Doxycycline Hydrochloride : A tetracycline-class antibiotic effective against intracellular pathogens. While both azithromycin and doxycycline target atypical bacteria, this compound has superior activity against Mycoplasma pneumoniae (MIC₉₀: 0.03 µg/mL vs. 0.5 µg/mL for doxycycline) .

- Ciprofloxacin Hydrochloride: A fluoroquinolone with potent Gram-negative coverage. This compound lacks activity against Pseudomonas aeruginosa but is safer in patients with tendon disorder risks .

Pharmacological Comparison with Repurposed Antiviral Agents

During COVID-19, this compound was studied alongside hydroxychloroquine and remdesivir. In vitro, it inhibited SARS-CoV-2 replication at 10 µM, though with lower potency than nitazoxanide (EC₅₀: 4.90 µM) .

Physicochemical Properties vs. Other Dihydrochloride Compounds

IC₅₀/EC₅₀ Comparison with CDK Inhibitors (Non-Antibiotic Dihydrochlorides)

| Compound | Target | IC₅₀ (µM) | Cell Line |

|---|---|---|---|

| Vanoxerine Dihydrochloride | CDK2/4/6 | 3.79–4.04 | QGY7703, Huh7 |

| Fluspirilene | CDK2 | 3.46–4.01 | HepG2, Huh7 |

| Rafoxanide | CDK4/6 | 1.09–1.31 | A375, A431 |

| This compound | SARS-CoV-2 | ~10* | Vero E6 |

Inhibitory concentration at 10 µM .

Research Findings and Clinical Implications

- Synergistic Effects : this compound combined with zinc showed modestly improved COVID-19 outcomes compared to hydroxychloroquine combinations, though neither regimen was peer-reviewed for clinical guidance .

- Resistance Profile : Azithromycin resistance in Streptococcus pneumoniae (∼30% prevalence) is lower than erythromycin (∼50%) due to reduced macrolide efflux .

- Stability: The dihydrochloride form remains stable at pH 2–9, unlike non-salt azithromycin, which degrades in acidic environments .

Q & A

Q. How can researchers ensure compliance with FDA guidelines for this compound clinical trial design?

- Methodological Guidance :

- Protocol Alignment : Follow FDA draft guidance on first-in-human studies, including dose-escalation strategies and safety monitoring.

- Informed Consent : Adopt IRB-approved templates emphasizing risks of QT prolongation (a known macrolide side effect).

- Reference the Clinical Trials Guidance on avoiding overly broad research questions (e.g., GMP requirements for manufacturing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.